molecular formula C21H23N7O2S B1422400 2-methyl-5-[[4-[methyl-d3-[3-methyl-2-(methyl-d3)-2H-indazol-6-yl]amino]-2-pyrimidinyl]amino]-benzenesulfonamide

2-methyl-5-[[4-[methyl-d3-[3-methyl-2-(methyl-d3)-2H-indazol-6-yl]amino]-2-pyrimidinyl]amino]-benzenesulfonamide

Cat. No.: B1422400
M. Wt: 443.6 g/mol
InChI Key: CUIHSIWYWATEQL-LIJFRPJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pazopanib-d6 is intended for use as an internal standard for the quantification of pazopanib by GC- or LC-MS. Pazopanib is a multi-kinase inhibitor that inhibits the VEGF receptors VEGFR1, VEGFR2, and VEGFR3 (IC50s = 10, 30, and 47 nM, respectively, in a cell-free enzyme assay). It also inhibits PDGFRα, PDGFRβ, and c-Kit (IC50s = 71, 84, and 74 nM, respectively, in a cell-free enzyme assay) as well as additional receptor tyrosine kinases. Pazopanib inhibits upregulation of the surface adhesion proteins ICAM-1 and VCAM-1 induced by VEGF in multiple myeloma cells cocultured with human umbilical vein endothelial cells (HUVECs) and decreases multiple myeloma cell adhesion to HUVECs. It also inhibits proliferation of multiple myeloma cells cocultured with HUVECs. Pazopanib (30 and 100 mg/kg) reduces tumor growth, induces apoptosis, decreases angiogenesis, and increases survival in a multiple myeloma mouse xenograft model. Formulations containing pazopanib have been used in the treatment of cancer.

Mechanism of Action

Target of Action

Pazopanib-d6, also known as 2-methyl-5-[[4-[[3-methyl-2-(trideuteriomethyl)indazol-6-yl]-(trideuteriomethyl)amino]pyrimidin-2-yl]amino]benzenesulfonamide, is a multi-targeted tyrosine kinase inhibitor . Its primary targets include vascular endothelial growth factor receptor-1, -2, and -3 (VEGFR1, VEGFR2, VEGFR3) , platelet-derived growth factor receptor-alpha and -beta (PDGFR-α, PDGFR-β) , and c-Kit . These receptor targets play crucial roles in angiogenesis, a process that facilitates the formation of tumor blood vessels for tumor survival and growth .

Biochemical Pathways

The primary biochemical pathway affected by pazopanib-d6 is the angiogenesis pathway . By inhibiting the VEGFRs and PDGFRs, pazopanib-d6 disrupts the signaling cascades that promote the formation of new blood vessels . This leads to a decrease in the supply of oxygen and nutrients to the tumor, thereby inhibiting tumor growth .

Pharmacokinetics

The pharmacokinetics of pazopanib-d6 are characterized by pH-dependent solubility, large interpatient variability, and low, non-linear, and time-dependent bioavailability . Exposure to pazopanib-d6 is increased by both food and coadministration of ketoconazole, but drastically reduced by proton pump inhibitors .

Action Environment

The action, efficacy, and stability of pazopanib-d6 can be influenced by various environmental factors. For instance, the presence of food and certain drugs (like ketoconazole and proton pump inhibitors) can significantly alter the bioavailability of pazopanib-d6 . Furthermore, the tumor microenvironment, characterized by factors such as hypoxia and acidity, can also impact the effectiveness of pazopanib-d6 .

Properties

IUPAC Name

2-methyl-5-[[4-[[3-methyl-2-(trideuteriomethyl)indazol-6-yl]-(trideuteriomethyl)amino]pyrimidin-2-yl]amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O2S/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25)/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIHSIWYWATEQL-LIJFRPJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=C2C=CC(=CC2=N1)N(C3=NC(=NC=C3)NC4=CC(=C(C=C4)C)S(=O)(=O)N)C([2H])([2H])[2H])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-5-[[4-[methyl-d3-[3-methyl-2-(methyl-d3)-2H-indazol-6-yl]amino]-2-pyrimidinyl]amino]-benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2-methyl-5-[[4-[methyl-d3-[3-methyl-2-(methyl-d3)-2H-indazol-6-yl]amino]-2-pyrimidinyl]amino]-benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
2-methyl-5-[[4-[methyl-d3-[3-methyl-2-(methyl-d3)-2H-indazol-6-yl]amino]-2-pyrimidinyl]amino]-benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
2-methyl-5-[[4-[methyl-d3-[3-methyl-2-(methyl-d3)-2H-indazol-6-yl]amino]-2-pyrimidinyl]amino]-benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
2-methyl-5-[[4-[methyl-d3-[3-methyl-2-(methyl-d3)-2H-indazol-6-yl]amino]-2-pyrimidinyl]amino]-benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
2-methyl-5-[[4-[methyl-d3-[3-methyl-2-(methyl-d3)-2H-indazol-6-yl]amino]-2-pyrimidinyl]amino]-benzenesulfonamide

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